trans-9-octadecenoyl-CoA(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-9-octadecenoyl-CoA(4-) is an octadecenoyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of trans-9-octadecenoyl-CoA; major species at p 7.3. It is a conjugate base of a trans-9-octadecenoyl-CoA.
Scientific Research Applications
Metabolic Pathways in Rat Mitochondria Research by Yu et al. (2004) has explored the metabolism of elaidic acid (9-trans-octadecenoic acid) in rat mitochondria, particularly focusing on its beta-oxidation. The study found that elaidoyl-CoA, which is similar in structure to trans-9-octadecenoyl-CoA, led to the accumulation of a major metabolite, 5-trans-tetradecenoyl-CoA, in the mitochondrial matrix. This indicates a unique metabolic pathway affected by the presence of trans double bonds.
Role in Peroxisomal β-Oxidation The study of polyunsaturated fatty acids with conjugated double bonds, like 9-cis,11-trans-octadecadienoic acid, has led to the discovery of novel enzymes in the β-oxidation pathway in mitochondria. Liang, Zhu, and Schulz (1999) found that these fatty acids yield intermediates that are efficiently processed by Δ3,5,7,Δ2,4,6-trienoyl-CoA isomerase, suggesting a significant contribution to the total β-oxidation of these intermediates Liang, Zhu, & Schulz, 1999.
Role in Fatty Acid Metabolism Trans-9-Octadecenoyl-CoA, through its variants, plays a role in various metabolic pathways in different organisms. For example, the metabolism of cis- and trans-9-octadecenoic acid in rat liver varies across different rat strains and nutritional states, as reported by Ide and Sugano (1986). This study highlights the significant variation in metabolic processing of trans-fatty acids Ide & Sugano, 1986.
Influence on Cellular Processes Trans-9-Octadecenoyl-CoA and its derivatives impact cellular processes like signal transduction. For example, cis‐9,10‐octadecenoamide, a related compound, influences GABA receptors and inhibitory synaptic currents, suggesting a role in neural signaling and potentially sleep regulation Lees, Edwards, Hassoni, Robin Ganellin, & Galanakis, 1998.
Properties
Molecular Formula |
C39H64N7O17P3S-4 |
---|---|
Molecular Weight |
1028 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(E)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11+/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
XDUHQPOXLUAVEE-MBEFLBOUSA-J |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.